molecular formula C6H11NS B12040123 2-Ethyl-2,5-dihydro-4-methylthiazole CAS No. 41803-21-8

2-Ethyl-2,5-dihydro-4-methylthiazole

Cat. No.: B12040123
CAS No.: 41803-21-8
M. Wt: 129.23 g/mol
InChI Key: GKTIVNKILASSAW-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-dihydro-4-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its distinctive odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,5-dihydro-4-methylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-2,5-dihydrothiazole with ethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dihydro-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

2-Ethyl-2,5-dihydro-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-dihydro-4-methylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,5-dihydrothiazole
  • 2-Ethyl-4-methylthiazole
  • 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole

Uniqueness

2-Ethyl-2,5-dihydro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique odor profile makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other thiazole derivatives .

Biological Activity

2-Ethyl-2,5-dihydro-4-methylthiazole (C6H11NS) is a thiazole derivative recognized for its diverse biological activities. This compound is structurally related to other thiazole derivatives, which have shown significant pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications.

This compound is characterized by its thiazole ring structure, which is known to contribute to its biological activities. The compound has a molecular weight of approximately 127.22 g/mol and is classified under the category of food additives due to its flavoring properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. In a study assessing the antimicrobial efficacy of substituted thiazoles, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium16 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. The biological evaluation of this compound revealed its potential as an antiproliferative agent against various cancer cell lines. In vitro studies demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase . This property positions this compound as a potential lead compound in cancer therapy.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of thiazole derivatives. Specifically, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. In cellular models exposed to neurotoxic agents, this compound significantly reduced markers of oxidative stress and apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
  • Neuroprotection : Scavenging free radicals and enhancing the expression of antioxidant enzymes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Abdel-Maksoud et al. evaluated various thiazole derivatives, including this compound, against clinical isolates of resistant bacteria. The findings indicated that this compound exhibited superior activity compared to standard antibiotics .
  • Anticancer Potential : In a comparative study on thiazole derivatives for anticancer activity, researchers found that compounds similar to this compound showed enhanced cytotoxicity against tumor cells when combined with conventional chemotherapeutics .

Properties

CAS No.

41803-21-8

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-ethyl-4-methyl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C6H11NS/c1-3-6-7-5(2)4-8-6/h6H,3-4H2,1-2H3

InChI Key

GKTIVNKILASSAW-UHFFFAOYSA-N

Canonical SMILES

CCC1N=C(CS1)C

density

0.990-1.090 (20°)

physical_description

Clear to pale yellow liquid;  Nutty roasted vegetable aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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